N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine
Description
N-(4-Chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is a sulfonamide-glycine hybrid compound characterized by a 4-chlorophenyl group and a 4-methoxyphenylsulfonyl moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-22-13-6-8-14(9-7-13)23(20,21)17(10-15(18)19)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CERIRWRTSUSBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Procedure: The 4-chloroaniline is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Rings
N-(4-Chlorophenyl)-N~2~-(4-Methoxyphenyl)-N~2~-(Methylsulfonyl)Glycinamide
- Structure : Replaces the 4-methoxyphenylsulfonyl group with a methylsulfonyl group.
- Molecular Weight : ~407.84 g/mol (estimated).
Methyl N-(3-Chloro-4-Methoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate
- Structure : Features a 3-chloro-4-methoxyphenyl group and a methyl ester instead of a free carboxylic acid.
- Impact :
- Molecular Weight : 367.83 g/mol .
N-(4-Methylphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycine
Modifications to the Sulfonamide and Glycine Backbone
N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N-(Methylsulfonyl)Glycine
- Structure : Incorporates a trifluoromethyl group at the 3-position of the chlorophenyl ring.
- Impact :
- Molecular Weight : ~377.75 g/mol (estimated).
Ethyl N-(4-((4-Methoxyphenyl)Sulfonamido)Naphthalen-1-yl)-N-((4-Methoxyphenyl)Sulfonyl)Glycinate
- Structure : Extends the aromatic system with a naphthalene ring and dual sulfonamide groups.
- Impact: Increased molecular weight (C₂₆H₂₄N₂O₈S₂; 556.61 g/mol) may reduce bioavailability.
Functional Group Transformations
Methyl Ester vs. Free Carboxylic Acid
- Example : Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate (ester) vs. N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine (acid).
- Impact :
Table 1. Key Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₅H₁₃ClNO₅S | 354.79 | 2.8 | 4-Cl, 4-OMe |
| N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine | C₁₆H₁₇NO₄S | 319.38 | 3.2 | 4-Me, 4-Me |
| Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | C₁₈H₁₈ClNO₅S | 395.86 | 3.5 | 3-Cl, 4-OMe, Me ester |
| N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine | C₁₀H₉ClF₃NO₄S | 363.70 | 3.0 | 4-Cl, 3-CF₃ |
Biological Activity
N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.
The synthesis of this compound typically involves the reaction of 4-chloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, followed by the addition of glycine to form the final product. The overall reaction can be summarized as follows:
- Formation of Sulfonamide Intermediate :
- Reaction with Glycine :
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl and chlorophenyl groups enhance its binding affinity to these targets, leading to modulation of biological pathways. Notably, studies indicate potential anti-inflammatory and antimicrobial properties, which are crucial for therapeutic applications.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, a study indicated that compounds with similar sulfonamide structures showed bactericidal activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.
- Cytokine Inhibition : Studies reported a reduction in TNF-α and IL-6 levels in cell cultures treated with this compound.
Case Studies
- Case Study on Antiviral Activity : A recent study explored the antiviral potential of similar compounds against HIV-1. The findings suggested that modifications in the sulfonamide structure could enhance antiviral efficacy, indicating a promising avenue for further research into this compound as an antiviral agent.
- Case Study on Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results demonstrated competitive inhibition, suggesting potential applications in treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
